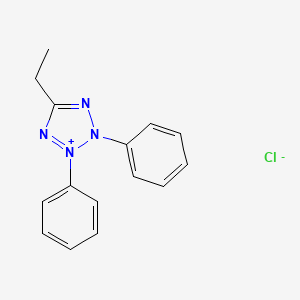

2,3-Diphenyl-5-ethyltetrazolium chloride

Description

Historical Trajectory of Tetrazolium Salts in Biochemical Sciences

The journey of tetrazolium salts in the realm of biochemical sciences is a fascinating chronicle of chemical discovery and subsequent biological application. The story begins over a century ago with the synthesis of formazans, the colored compounds that are the reduction products of tetrazolium salts. In 1875, Friese was the first to produce a formazan (B1609692). nih.gov This was followed by the work of Von Pechmann and Runge in 1894, who successfully oxidized a formazan to create the first tetrazolium salt. nih.gov

For many years following their initial synthesis, hundreds of different tetrazolium salts and formazans were created, though only a select few found practical applications in biological research. nih.gov A significant turning point came in 1941 when Kuhn and Jerchel initiated the biological application of these compounds. The fundamental principle that underpins their use is the tetrazolium-formazan reaction, which serves as an indicator of reducing systems. nih.gov This redox chemistry became a cornerstone for their use in histochemistry and cytochemistry.

The colorless or faintly yellow tetrazolium salts are reduced by metabolically active cells, which contain dehydrogenase enzymes, into intensely colored, water-insoluble formazans. wisdomlib.orgresearchgate.net This visible color change provides a direct and quantifiable measure of cellular viability and metabolic activity. wisdomlib.org Over the decades, this basic principle has been refined and adapted, leading to the development and widespread use of various tetrazolium compounds in assays for cell proliferation, cytotoxicity, and drug screening. wisdomlib.orgnih.gov

The Distinctive Role of 2,3-Diphenyl-5-ethyltetrazolium Chloride as a Redox Indicator and Research Probe

This compound is a member of the tetrazolium salt family that serves as a versatile redox indicator in a variety of research applications. chemimpex.com Its utility stems from its ability to accept electrons, a process that results in its reduction to a colored formazan. This property makes it a valuable tool in studies involving electron transfer processes. chemimpex.com

In the context of biochemical assays, this compound is employed to assess cell metabolic activity. chemimpex.com The reduction of the tetrazolium salt to its corresponding formazan by cellular enzymes, primarily within the mitochondria, provides a reliable marker of cell viability. chemimpex.com The intensity of the color produced is proportional to the number of metabolically active, and therefore viable, cells. This makes the compound a useful reagent in drug development and toxicity testing. chemimpex.com

Beyond its application in cell viability assays, this compound has also found utility in the development of electrochemical sensors for the detection of various biomolecules. chemimpex.com Its specific chemical properties contribute to the sensitivity and specificity of these diagnostic tools. chemimpex.com Furthermore, it is used in environmental monitoring to detect pollutants and toxins. chemimpex.com The compound also serves as a reagent in the synthesis of new pharmaceutical agents and in material science for creating advanced materials with specific electrical properties. chemimpex.com

Below is a table summarizing some of the key physicochemical properties of this compound.

| Property | Value |

| CAS Number | 66138-05-4 |

| Molecular Formula | C₁₅H₁₅ClN₄ |

| Molecular Weight | 286.76 g/mol |

| Appearance | White to light yellow to light orange crystalline powder |

| Melting Point | 243 °C |

| Purity | ≥ 98% (Assay by titration) |

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-ethyl-2,3-diphenyltetrazol-2-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N4.ClH/c1-2-15-16-18(13-9-5-3-6-10-13)19(17-15)14-11-7-4-8-12-14;/h3-12H,2H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDLRRKFNUOOGIW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN([N+](=N1)C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Structural Elucidation

Chemical Synthesis of 2,3-Diphenyl-5-ethyltetrazolium Chloride

The synthesis of this compound is a multi-step process that hinges on the initial formation of a formazan (B1609692) precursor, followed by an oxidative cyclization to yield the final tetrazolium salt. This classical approach ensures a high degree of purity and yield when reaction conditions are carefully controlled.

Formation of a Hydrazone: The synthesis typically begins with the reaction between phenylhydrazine (B124118) and an appropriate aldehyde to form a phenylhydrazone. For the target molecule, propionaldehyde (B47417) would be the starting aldehyde.

Synthesis of the Formazan: The resulting hydrazone is then coupled with a diazonium salt. In this case, benzenediazonium (B1195382) chloride, prepared from the diazotization of aniline (B41778), is reacted with the propionaldehyde phenylhydrazone. This coupling reaction forms 1,5-diphenyl-3-ethylformazan.

Oxidative Cyclization: The final step is the oxidation of the formazan. This process involves the removal of two hydrogen atoms, leading to the closure of the tetrazole ring and the formation of the stable 2,3-Diphenyl-5-ethyltetrazolium cation, which is then isolated as its chloride salt.

Reaction Mechanisms and Pathways for Tetrazolium Salt Formation

The core of tetrazolium salt synthesis lies in the oxidative cyclization of a formazan. The formazan itself, in this case, 1,5-diphenyl-3-ethylformazan, is synthesized through an electrophilic substitution reaction. The benzenediazonium ion acts as the electrophile, attacking the carbon atom of the propionaldehyde phenylhydrazone.

The subsequent oxidation of the formazan to the tetrazolium salt is a key step. While various oxidizing agents can be employed, the underlying mechanism involves dehydrogenation and concomitant ring closure. hacettepe.edu.tr This oxidative process is irreversible in the synthetic context but is the basis for the reversible reduction to formazan that makes these compounds useful as redox indicators. hacettepe.edu.tr The disappearance of the intense color of the formazan is a visual indicator that the oxidation to the colorless or pale-yellow tetrazolium salt is complete. hacettepe.edu.tr

Optimization of Synthetic Yields and Purity for Research Applications

Achieving high yield and purity is paramount for the use of this compound in sensitive research applications, such as cell viability assays. Optimization strategies focus on several key parameters throughout the synthetic process.

Key Optimization Parameters:

| Parameter | Objective | Typical Approaches |

| Temperature Control | Minimize side reactions, especially during diazotization and coupling. | Performing the diazotization of aniline at low temperatures (0-5 °C) to prevent the decomposition of the diazonium salt. |

| pH Control | Ensure optimal conditions for the coupling reaction. | Maintaining a slightly alkaline or neutral medium during the coupling of the diazonium salt with the hydrazone to facilitate the reaction. |

| Choice of Oxidant | Maximize conversion of formazan to tetrazolium salt while minimizing degradation. | Selecting an oxidant with appropriate redox potential and ensuring stoichiometric amounts are used. Mild oxidants are often preferred. |

| Solvent Selection | Facilitate reaction and purification. | Using a solvent system that allows for the dissolution of reactants but also enables the crystallization of the final product for purification. |

| Purification Technique | Isolate the target compound from unreacted starting materials and byproducts. | Recrystallization is a common and effective method for purifying the final tetrazolium salt. The choice of recrystallization solvent is critical. |

By systematically adjusting these parameters, the synthesis can be tailored to produce this compound of a purity level suitable for demanding research applications.

Advanced Analytical Characterization Techniques in Tetrazolium Chemistry

The structural elucidation and purity assessment of this compound and its corresponding formazan rely on a suite of advanced analytical techniques. These methods provide detailed information about the molecular structure and the principles behind the characteristic color of the formazan.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable for confirming the structure of the synthesized tetrazolium salt.

1H and 13C NMR would confirm the presence and connectivity of the phenyl and ethyl groups and the atoms of the tetrazole ring.

IR Spectroscopy would show characteristic absorption bands for the aromatic C-H and C=C bonds of the phenyl groups and the aliphatic C-H bonds of the ethyl group.

Mass Spectrometry would be used to determine the molecular weight of the 2,3-Diphenyl-5-ethyltetrazolium cation, confirming its elemental composition.

Spectroscopic Principles for Formazan Chromophore Detection

The reduction of a tetrazolium salt in biological systems produces a highly colored formazan. This color change is the basis for many viability assays. The intense color of formazans is due to the presence of an extended π-conjugated system in their molecular structure. researchgate.net This system gives rise to strong absorption in the visible region of the electromagnetic spectrum.

The detection and quantification of the formazan chromophore are typically achieved using UV-Visible (UV-Vis) spectroscopy. The wavelength of maximum absorbance (λmax) is a characteristic property of a particular formazan and is influenced by the substituents on the formazan backbone and the solvent used.

Spectroscopic Properties of Formazans:

| Property | Description | Significance |

| Chromophore | The extended N=N-C=N-N chain is the primary chromophore. | Responsible for the absorption of light in the visible spectrum and thus the intense color. |

| λmax | The wavelength at which maximum light absorption occurs. | Allows for the quantitative measurement of formazan concentration using the Beer-Lambert law. |

| Molar Absorptivity (ε) | A measure of how strongly the molecule absorbs light at a given wavelength. | High molar absorptivity contributes to the sensitivity of assays based on formazan formation. |

Recent advancements have seen the use of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with spectrophotometric detection. This approach allows for the separation of the formazan from other cellular components and colored test compounds that might interfere with direct absorbance measurements, thereby increasing the accuracy and reproducibility of quantification.

Bioreduction Mechanisms and Formazan Formation

Intracellular Reduction of 2,3-Diphenyl-5-ethyltetrazolium Chloride

The intracellular reduction of this compound is fundamentally an indicator of active electron transport chains and redox processes within the cell.

The reduction of tetrazolium salts is primarily mediated by various dehydrogenase enzymes within the cell. These enzymes are crucial components of metabolic pathways such as glycolysis, the Krebs cycle, and the electron transport chain. In essence, this compound acts as an artificial electron acceptor, intercepting electrons from these pathways. Dehydrogenase enzymes catalyze the transfer of reducing equivalents from substrates to the tetrazolium salt.

The coenzymes Nicotinamide Adenine Dinucleotide (NADH) and Nicotinamide Adenine Dinucleotide Phosphate (NADPH) are central to the transfer of electrons in cellular metabolism. These molecules act as electron carriers, accepting electrons from catabolic pathways and donating them to various cellular processes, including the reduction of artificial electron acceptors like tetrazolium salts.

The reduction of this compound is critically dependent on the availability of NAD(P)H. Dehydrogenases utilize NAD(P)H as a cofactor to provide the electrons necessary for the reduction of the tetrazolium ring. The general reaction can be summarized as follows:

NAD(P)H + 2,3-Diphenyl-5-ethyltetrazolium⁺ + H⁺ → NAD(P)⁺ + Formazan (B1609692)

This reaction highlights the direct link between the cellular pool of reducing equivalents and the formation of the formazan product.

Formazan Product Generation and Spectrophotometric Quantification

The conversion of the water-soluble and typically colorless or pale yellow tetrazolium salt into a brightly colored, water-insoluble formazan is the basis for its use in quantitative assays.

The reduction of the tetrazolium ring is an irreversible process that involves the cleavage of the heterocyclic ring to form the linear formazan structure. This transformation results in a significant change in the electronic configuration of the molecule, leading to the formation of a chromophore that absorbs light in the visible spectrum. The resulting formazan precipitates as intracellular or cell-surface crystals.

To quantify the amount of formazan produced, it must first be solubilized from the cell. This is typically achieved by adding an organic solvent such as dimethyl sulfoxide (B87167) (DMSO), isopropanol, or ethanol. Once solubilized, the concentration of the formazan can be determined by measuring its absorbance at a specific wavelength using a spectrophotometer.

According to the Beer-Lambert law, the absorbance of the formazan solution is directly proportional to its concentration. Therefore, the amount of formazan produced is a direct measure of the metabolic activity of the cells. For related tetrazolium salts like TTC, the resulting formazan is often measured at an absorbance maximum around 485 nm. nih.gov It is crucial to determine the specific absorption maximum for the formazan derived from this compound for accurate quantification.

Interactive Data Table: General Absorbance Maxima of Different Tetrazolium-Derived Formazans

| Tetrazolium Salt | Common Abbreviation | Typical Formazan Absorbance Maximum (nm) |

| 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide | MTT | 560-570 |

| 2,3,5-triphenyltetrazolium chloride | TTC | 485 nih.gov |

| 2-(p-Iodophenyl)-3-(p-nitrophenyl)-5-phenyltetrazolium chloride | INT | Not specified in provided results |

Note: The specific absorbance maximum for the formazan of this compound should be experimentally determined.

Modulating Factors in Tetrazolium Salt Reduction Dynamics

Several factors can influence the rate and extent of tetrazolium salt reduction in cellular assays, and these should be carefully controlled for reliable and reproducible results.

Cellular Health and Metabolic State: The rate of formazan production is directly linked to the metabolic activity of the cells. Factors that affect cellular health, such as nutrient availability, oxygen levels, and the presence of toxins, will impact the reduction of this compound.

pH of the Culture Medium: The pH of the incubation medium can affect both enzyme activity and the absorption spectrum of the resulting formazan. For some formazans, a shift in pH can lead to a change in the absorption maximum, which can interfere with accurate quantification.

Concentration of the Tetrazolium Salt: The concentration of this compound used in an assay must be optimized. Insufficient concentrations may be limiting, while excessively high concentrations can be toxic to cells.

Incubation Time: The duration of the incubation period with the tetrazolium salt is a critical parameter. A time course experiment is often necessary to determine the optimal incubation time where formazan production is linear and has not reached a plateau.

Cell Density: At high cell densities, the availability of the tetrazolium salt may become a limiting factor, leading to an underestimation of metabolic activity.

Interactive Data Table: Factors Influencing Tetrazolium Salt Reduction

| Factor | Potential Impact on Formazan Production |

| Substrate (e.g., glucose) availability | Increased metabolic activity and formazan production |

| Presence of metabolic inhibitors | Decreased dehydrogenase activity and formazan production |

| pH of the assay buffer | Can alter enzyme kinetics and formazan absorbance |

| Incubation temperature | Affects enzyme activity rates |

| Light exposure | Some tetrazolium salts and formazans are light-sensitive |

Influence of Cellular Metabolic State and Bioenergetic Status

The bioreduction of this compound is highly dependent on the metabolic and bioenergetic state of the cells. nih.govnih.gov A primary factor influencing this process is the availability of glucose in the culture medium, as cellular glucose metabolism is a major source of the NADH and NADPH required for tetrazolium reduction. nih.govnih.gov A decrease in the extracellular glucose concentration has been shown to correlate with a decrease in formazan production. nih.govnih.gov This indicates that cellular transport and continuous metabolism of glucose are essential for maximal tetrazolium reduction. nih.gov

The bioenergetic status of the cell, particularly the activity of mitochondrial dehydrogenases, plays a significant role in the reduction of tetrazolium salts. springernature.comnih.gov However, reduction is not exclusively mitochondrial. Studies have shown that tetrazolium reduction can also be associated with the cytoplasm and non-mitochondrial membranes, such as the endosome/lysosome compartment and the plasma membrane. researchgate.net Therefore, the measured formazan production reflects the collective reductive capacity of the cell.

Methodological Variables Affecting Tetrazolium Assay Performance

Several methodological variables can significantly impact the outcome and reproducibility of tetrazolium-based assays. nih.govspringernature.comresearchgate.net Careful optimization of these parameters is essential for obtaining accurate and reliable results. springernature.comresearchgate.net

Key Methodological Variables:

| Variable | Impact on Assay Performance |

| Incubation Time | The duration of exposure to the tetrazolium salt affects the amount of formazan produced. A linear relationship between cell number and absorbance should be established for a standard incubation time. nih.gov Optimal incubation times can vary depending on the cell type and the specific assay, with some studies suggesting times as short as 45 minutes when using an electron mediator. nih.gov |

| Cell Density | A linear relationship between the number of viable cells and the measured optical density of the formazan product is crucial. nih.gov High cell densities can lead to nutrient depletion and changes in cellular metabolism, potentially affecting the accuracy of the results. springernature.com |

| Tetrazolium Salt Concentration | The concentration of the tetrazolium salt can influence the rate of formazan production. scielo.brnih.gov Concentrations may range from 0.1% to 1%, and the optimal concentration can vary between different seed types or cell lines. nih.govscielo.brplu.mx |

| pH of the Medium | The pH of the culture or reaction medium should be maintained around 7.0 for optimal staining, as pH values below 4 or above 8 can inhibit or cause overly intense staining, respectively. seednet.gov.in |

| Temperature | The incubation temperature affects the rate of enzymatic reactions involved in tetrazolium reduction. scielo.brseednet.gov.in Higher temperatures can sometimes be used to shorten the required incubation time. scielo.br |

| Solvent for Formazan | For tetrazolium salts that produce a water-insoluble formazan, the choice of solvent for solubilization is critical. Dimethyl sulfoxide (DMSO) is often considered an effective solvent. nih.gov |

By carefully controlling these variables, the reliability and accuracy of tetrazolium-based assays for assessing cell viability and metabolic activity can be significantly improved. springernature.comresearchgate.net

Applications in Cellular and Biochemical Assays

Foundational Role in Metabolic Activity and Viability Assessments

The compound is a valuable tool for researchers in fields like biochemistry and pharmacology, where it is frequently employed in assays to evaluate cell viability by serving as a reliable marker for metabolic activity. chemimpex.com

Colorimetric cell assays utilizing tetrazolium salts like 2,3-Diphenyl-5-ethyltetrazolium chloride are founded on the principle of cellular respiration. conicet.gov.ar In viable, metabolically active cells, dehydrogenase enzymes, particularly those within the mitochondrial respiratory chain, donate electrons to the tetrazolium salt. conicet.gov.arnih.gov This reduction process converts the water-soluble, typically light-colored tetrazolium salt into a intensely colored, water-insoluble formazan (B1609692) product. nih.govconicet.gov.ar

The implementation of this principle in a laboratory setting is straightforward. The tetrazolium salt is introduced to cell cultures. Following an incubation period, the amount of formazan produced is quantified. Because the quantity of formazan is directly proportional to the number of living, metabolically active cells, the assay provides a measure of cell viability. nih.govontosight.ai The colored formazan is typically solubilized before its absorbance is measured using a spectrophotometer, allowing for quantitative analysis of cell health. nih.gov

While sharing the same fundamental mechanism, different tetrazolium salts possess unique properties that make them suitable for various experimental needs. The most widely used tetrazolium salt is MTT, but newer generations like XTT and MTS offer distinct advantages, primarily related to the solubility of their formazan products. nih.govnih.gov Unlike MTT, which is reduced to a water-insoluble purple formazan requiring a separate solubilization step, the formazans produced from XTT and MTS are water-soluble. nih.gov This eliminates a procedural step, reducing the risk of error and simplifying the assay protocol. nih.gov The bioreduction of XTT and MTS often requires an intermediate electron acceptor to facilitate the process. nih.gov

| Feature | This compound | MTT | XTT | MTS |

| Common Abbreviation | Not commonly abbreviated | MTT | XTT | MTS |

| Formazan Product | Colored, water-insoluble formazan chemimpex.com | Purple, water-insoluble formazan nih.govontosight.ai | Orange, water-soluble formazan researchgate.net | Orange, water-soluble formazan nih.gov |

| Solubilization Step Required | Yes | Yes nih.gov | No nih.gov | No nih.gov |

| Key Characteristics | Functions as a redox indicator for metabolic activity. chemimpex.com | Gold standard, well-established but requires a solubilization step and can be affected by glycolysis inhibitors. nih.gov | Highly sensitive, but the reagent can be toxic and the reagent mixture may be unstable. nih.govresearchgate.net | Forms a stable reagent mixture and allows for kinetic studies as the assay can be performed multiple times on the same cells. conicet.gov.arnih.gov |

Utility in Drug Discovery and Efficacy Studies

The reliability of this compound as an indicator of metabolic function makes it an essential tool in drug development and toxicity testing. chemimpex.comchemimpex.com

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands of chemical compounds. nih.gov Colorimetric assays based on tetrazolium salts are exceptionally well-suited for HTS formats. nih.gov The assays are typically performed in multi-well plates (e.g., 96- or 384-well formats), allowing for the simultaneous testing of numerous compounds at various concentrations. nih.gov The simple "add-incubate-read" workflow can be easily automated. After treating cells with a library of potential drug candidates, the tetrazolium reagent is added. A reduction in color formation compared to untreated control cells indicates that a compound may have cytotoxic or cytostatic effects, identifying it as a "hit" for further investigation. This makes the assay a rapid, convenient, and economical tool for the initial stages of screening potential anticancer drugs or other therapeutic agents. nih.gov

Beyond simply identifying "hit" compounds, tetrazolium-based assays are used to quantify the effect of a substance on cell viability and proliferation. ontosight.ai By exposing cells to a range of concentrations of a test compound, researchers can generate dose-response curves and determine key metrics such as the IC₅₀ (half-maximal inhibitory concentration). The IC₅₀ value represents the concentration of a drug that is required to inhibit a biological process, in this case, metabolic activity, by 50%. This quantitative data is crucial for evaluating the potency and efficacy of new drug candidates. nih.gov The assay provides a reliable measure of how a compound influences fundamental cellular health and is widely used for cytotoxicity testing and cell proliferation studies. ontosight.ai

Specialized Biochemical Applications Beyond Viability Assessment

The utility of this compound and similar tetrazolium salts extends beyond measuring cell viability. As effective redox indicators, they are employed in other specialized applications. chemimpex.com

Electrochemical Sensors: The distinct electrochemical properties of the compound allow it to be used in the development of sensitive and specific electrochemical sensors for detecting various biomolecules. chemimpex.com

Dehydrogenase Enzyme Assays: The reduction of tetrazolium salts is mediated by dehydrogenase enzymes. This principle can be harnessed to specifically measure the activity of these enzymes in various samples, including environmental samples like contaminated sediment. nih.gov For instance, the tetrazolium salt INT has been used to quantify dehydrogenase activity as an indicator of microbial activity. nih.gov

Reagent in Chemical Synthesis: The compound can serve as a key reagent in the synthesis of new pharmaceutical agents, aiding researchers in the development of innovative treatments. chemimpex.com

Investigations into Intracellular Redox Status and Oxidative Stress

The intracellular environment is a complex milieu where the balance between reducing and oxidizing (redox) agents is crucial for normal cellular function. An imbalance in this redox state, often characterized by an excess of reactive oxygen species (ROS), leads to oxidative stress, a condition implicated in numerous pathological states. Tetrazolium salts, including this compound, are employed to probe this intracellular redox environment.

The fundamental principle behind the use of this compound in assessing redox status is its conversion to a formazan dye. This reduction is primarily mediated by cellular reductants, such as NADH and NADPH, which are key players in maintaining the intracellular redox balance. Therefore, the extent of formazan production can serve as an indirect measure of the cell's reducing capacity. A higher rate of formazan formation generally indicates a more reduced intracellular environment, characteristic of metabolically active cells. Conversely, a decrease in the reduction of this compound can suggest a shift towards a more oxidized state, potentially indicative of oxidative stress.

Table 1: General Principles of Tetrazolium Salt Reduction in Assessing Intracellular Redox Status

| Cellular State | Intracellular Reductant Levels (NADH, NADPH) | Reduction of this compound | Formazan Production | Interpretation |

| Normal/Healthy | High | High | High | High metabolic activity, reduced state |

| Oxidative Stress | Low | Low | Low | Low metabolic activity, oxidized state |

Applications in Enzyme Activity Profiling and Dehydrogenase Studies

Dehydrogenases are a class of enzymes that play a pivotal role in cellular metabolism by catalyzing the oxidation of a substrate through the transfer of electrons to an acceptor, often NAD+ or FAD. The activity of these enzymes is a direct reflection of the metabolic health and activity of cells. This compound serves as an artificial electron acceptor for many dehydrogenases, making it a useful tool for profiling their activity.

In a typical dehydrogenase assay, this compound is introduced to a biological sample containing the dehydrogenase of interest along with its specific substrate. The enzyme catalyzes the oxidation of the substrate, and the electrons generated in this process are transferred to the tetrazolium salt, reducing it to its corresponding formazan. The intensity of the color of the formazan produced is directly proportional to the activity of the dehydrogenase.

This principle is widely applied in various research contexts. For example, it can be used to screen for inhibitors or activators of specific dehydrogenases, to study the metabolic pathways involving these enzymes, or to assess the impact of various physiological or pathological conditions on cellular metabolism.

Table 2: Example of a Dehydrogenase Activity Assay Using a Tetrazolium Salt

| Component | Function |

| Biological Sample (e.g., cell lysate, tissue homogenate) | Source of dehydrogenase enzyme |

| Substrate (e.g., lactate, glucose-6-phosphate) | Initiates the enzymatic reaction |

| This compound | Artificial electron acceptor |

| Buffer | Maintains optimal pH for enzyme activity |

| Spectrophotometer | Quantifies the amount of formazan produced |

While the specific kinetic parameters and optimal conditions for the use of this compound with various dehydrogenases are not extensively documented in publicly accessible literature, its application follows the general principles established for other tetrazolium salts in this context. The choice of the specific tetrazolium salt for a particular assay often depends on factors such as its reduction potential and the solubility of the resulting formazan.

Emerging Research Domains and Advanced Applications

Integration in Electrochemical Sensing Technologies

The core principle behind the use of 2,3-Diphenyl-5-ethyltetrazolium chloride in sensing is its ability to act as a redox indicator. chemimpex.com The tetrazolium ring can be reduced by cellular enzymes or specific analytes, resulting in the formation of a intensely colored formazan (B1609692) product. mdpi.com This transformation provides a clear, often visual, signal that can be quantified. chemimpex.com

Design and Development of Biosensors Utilizing Tetrazolium Chemistry

Researchers are leveraging the reliable redox behavior of this compound to design and develop novel biosensors. chemimpex.com These sensors are engineered to detect biological activity by measuring the rate of formazan formation. The fundamental design often involves immobilizing the tetrazolium salt on a substrate, such as a nanofiber membrane, which provides a large surface area for interaction with the sample. acs.orgnih.gov

The underlying mechanism of these biosensors is the enzymatic reduction of the tetrazolium salt. In living cells, enzymes like mitochondrial dehydrogenases donate electrons that cleave the tetrazolium ring, producing the colored formazan. researchgate.netnih.gov This metabolic activity serves as a direct indicator of cell viability. nih.govnih.gov Electrochemical methods can quantify this reaction by measuring the current generated by the reduction of the tetrazolium salt, offering a highly sensitive detection method. nih.govresearchgate.net

Recent developments include fiber-based visual sensors that change color in the presence of live bacteria, providing a rapid, naked-eye detection method for contamination. acs.org These sensors capitalize on the metabolic processes of bacteria to reduce the tetrazolium salt, demonstrating a practical application of this chemistry for public health and hygiene. nih.gov

Detection of Specific Biomolecules and Environmental Analytes

The application of tetrazolium-based sensors extends to the detection of specific biomolecules and environmental pollutants. chemimpex.com The unique properties of this compound are being harnessed to create electrochemical sensors with enhanced sensitivity and specificity for various diagnostic and monitoring purposes. chemimpex.com

In the realm of environmental science, this compound is effective in detecting toxins and pollutants in environmental samples. chemimpex.com The principle relies on the analyte's ability to directly or indirectly cause the reduction of the tetrazolium salt. Similarly, tetrazolium salts are used in the spectrophotometric and potentiometric determination of various metallic ions, where they form ion-associated complexes that can be easily measured.

The following table summarizes various tetrazolium-based sensing applications:

| Sensor Type | Target Analyte | Principle of Detection | Application Area |

|---|---|---|---|

| Fiber-Based Visual Sensor | Live Bacteria (e.g., E. coli, M. luteus) | Enzymatic reduction of tetrazolium salt to colored formazan by metabolically active bacteria. acs.orgnih.gov | Hygiene Monitoring, Public Health |

| Electrochemical Biosensor | Viable Bacterial Cells | Electrochemical measurement of the reduction current of the tetrazolium salt remaining after cellular uptake and reduction. nih.gov | Food and Pharmaceutical Safety |

| Paper-Based Diagnostic Device | Pathogenic Bacteria | Colorimetric change on a paper strip coated with a tetrazolium salt reagent upon interaction with bacteria. mdpi.com | Point-of-Care Diagnostics |

Role in Novel Material Science Endeavors

Beyond sensing, this compound is proving to be a valuable component in the field of material science, particularly in the creation of functional materials and the characterization of nanomaterials. chemimpex.com

Synthesis of Functional Materials with Unique Electrical or Optical Properties

This tetrazolium salt is utilized in the synthesis of advanced materials that possess specific and desirable electrical properties for applications in electronics and nanotechnology. chemimpex.com The reduction of tetrazolium salts yields formazans, which are highly colored compounds with distinct optical properties. rsc.org These formazans have a delocalized π-system, which is responsible for their intense color and also imparts interesting optoelectronic characteristics. rsc.org

The formazan derivatives can be used to create functional polymers. researchgate.netmdpi.com For instance, formazanate ligands, the deprotonated form of formazans, can form highly colored complexes with metal ions, and these complexes have tunable optoelectronic properties. rsc.org The incorporation of these formazan-based units into polymer chains can lead to materials with novel light-emitting or conductive capabilities.

| Property | Description | Potential Application |

| Electrical Properties | The formazan structure can facilitate electron transfer, making materials derived from it potentially useful in electronic components. chemimpex.com | Organic electronics, Conductive polymers |

| Optical Properties | Formazans are intensely colored and some are fluorescent, which can be tuned by modifying the chemical structure. nih.govrsc.org | Dyes, Pigments, Optical sensors, Bio-imaging |

| Redox Activity | The reversible oxidation of formazans back to tetrazolium salts allows for the creation of redox-active materials. | Redox switches, Electrochromic devices |

Applications in Nanomaterial Development and Characterization

The utility of this compound extends into nanotechnology, where it is applied in both the development and characterization of nanomaterials. chemimpex.com Assays based on tetrazolium salts, such as the widely used MTT assay, are standard methods for evaluating the cytotoxicity and biocompatibility of nanoparticles. rsc.orgmdpi.commdpi.com

When assessing the biological impact of new nanomaterials, researchers expose living cells to the nanoparticles and then use a tetrazolium salt to measure cell viability. rsc.orgnih.gov A decrease in the production of formazan indicates that the nanoparticles are causing cellular damage or metabolic inhibition. rsc.org This method is crucial for screening the safety of nanomaterials intended for biomedical applications, such as drug delivery vesicles. mdpi.com However, it is important to note that some nanoparticles can interfere with the assay by directly reducing the tetrazolium salt or absorbing light at the same wavelength as the formazan, which requires modified protocols to ensure accurate results. nih.govmdpi.com

Contributions to Pharmaceutical Agent Synthesis and Development

The tetrazole ring, the core structure of this compound, is a privileged scaffold in medicinal chemistry. beilstein-journals.orgnih.gov It is recognized as a bioisostere of the carboxylic acid group, meaning it can replace a carboxylic acid in a drug molecule to improve properties like metabolic stability, lipophilicity, and potency. nih.govbenthamdirect.comnih.gov

This compound serves as a key reagent in the synthesis of new pharmaceutical agents. chemimpex.com Its chemical reactivity allows it to be incorporated into larger, more complex molecules designed to treat a variety of diseases. chemimpex.com The tetrazole moiety is present in numerous marketed drugs with a wide range of biological activities. beilstein-journals.orgnih.gov

Furthermore, assays based on this compound are essential tools for drug development and toxicity testing. chemimpex.comchemimpex.com High-throughput screening of potential drug candidates often relies on tetrazolium-based assays to quickly assess how compounds affect cell proliferation and viability. sphinxsai.comemerginginvestigators.org This allows researchers to identify promising lead compounds and evaluate the cytotoxicity of new therapeutic agents. nih.gov

The following table highlights the diverse pharmacological activities associated with compounds containing the tetrazole ring structure:

| Pharmacological Activity | Examples of Tetrazole-Containing Drugs/Derivatives |

|---|---|

| Antihypertensive | Losartan, Irbesartan, Candesartan sphinxsai.comnumberanalytics.com |

| Antimicrobial/Antibacterial | Cefazolin (contains a tetrazole ring) sphinxsai.comnih.gov |

| Antifungal | Various synthesized tetrazole derivatives show significant activity. sphinxsai.comnih.gov |

| Anticancer | Tetrazole derivatives have been synthesized and tested for antitumor properties. sphinxsai.comsemanticscholar.org |

| Anti-inflammatory & Analgesic | Novel synthesized 5-thio-substituted tetrazoles show promise. nih.gov |

| Antiviral | Formazan derivatives have shown activity against various viruses. nih.gov |

| Antimalarial & Anti-tubercular | Tetrazole derivatives are being explored as potential agents. nih.gov |

Application as a Reagent in Complex Organic Synthesis

While primarily known for its role in biochemical assays, the chemical reactivity of this compound and its derivatives is being explored in the realm of complex organic synthesis. The core of this application lies in the reversible reduction of the tetrazolium salt to its corresponding formazan, a reaction that can be harnessed to drive or indicate various synthetic transformations.

The tetrazolium-formazan redox couple can act as a specialized electron transfer system. nih.gov This property is valuable in reactions where controlled oxidation or reduction is required. For instance, the oxidation of a formazan back to a tetrazolium salt can be employed in dehydrogenation reactions, a fundamental process in the synthesis of many organic molecules. nih.gov The disappearance of the formazan's intense color serves as a visual endpoint for the completion of the oxidation. nih.gov

Furthermore, the tetrazolium ring itself can be a precursor to other heterocyclic systems. Through carefully designed reaction pathways, the tetrazolium moiety can undergo ring-opening and rearrangement reactions to yield novel heterocyclic compounds. While specific examples detailing the use of this compound in such synthetic strategies are still emerging, the general reactivity of tetrazolium salts suggests a significant potential for their application in the construction of complex molecular architectures. researchgate.net

One area of potential, though not yet extensively documented for this specific compound, is in phase-transfer catalysis. The cationic nature of the tetrazolium salt could enable it to act as a phase-transfer catalyst, facilitating reactions between reactants in immiscible phases. This application would be particularly beneficial in "green chemistry" approaches, which aim to reduce the use of volatile organic solvents.

The synthesis of formazan derivatives from this compound is a key step in unlocking its synthetic potential. The resulting 1,3-diphenyl-5-ethylformazan possesses a reactive N-H group and a conjugated system that can participate in various chemical transformations, including cyclization and condensation reactions, to generate a diverse array of heterocyclic structures. mdpi.comsemanticscholar.org

Table 1: Potential Applications of this compound in Organic Synthesis

| Application Area | Reaction Type | Role of Tetrazolium/Formazan | Potential Outcome |

| Redox Reactions | Dehydrogenation | Formazan as reducing agent/Tetrazolium as oxidizing agent | Synthesis of unsaturated compounds |

| Heterocyclic Synthesis | Ring transformation | Tetrazolium ring as a precursor | Formation of novel heterocyclic scaffolds |

| Phase-Transfer Catalysis | Interfacial reactions | Tetrazolium salt as a catalyst | Enhanced reaction rates and yields in multiphasic systems |

| Precursor for Formazans | Reduction | Tetrazolium salt as starting material | Access to versatile formazan building blocks for further synthesis |

Development of New Therapeutic Candidates through Structural Modification

The structural framework of this compound, and more specifically its reduced formazan form, presents a promising starting point for the design and synthesis of new therapeutic agents. Formazans, as a class of compounds, have been reported to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. semanticscholar.orgresearchgate.net

The development of novel therapeutic candidates from this compound typically involves a two-step process: reduction to the corresponding formazan followed by structural modification. The resulting 1,3-diphenyl-5-ethylformazan can be derivatized at various positions, allowing for the fine-tuning of its physicochemical and biological properties.

Antimicrobial Agents:

Research into formazan derivatives has revealed their potential as antimicrobial agents. asianpubs.orgnih.gov By introducing different substituents onto the phenyl rings of the formazan scaffold, researchers can modulate the compound's lipophilicity and electronic properties, which in turn can influence its interaction with microbial targets. For example, the incorporation of halogen atoms or other electron-withdrawing groups has been shown to enhance the antibacterial and antifungal activity of some formazan derivatives. asianpubs.org While specific studies on derivatives of 1,3-diphenyl-5-ethylformazan are not extensively documented, the general structure-activity relationships (SAR) observed for other formazans provide a roadmap for the design of new antimicrobial candidates from this precursor.

Table 2: Investigated Antimicrobial Activity of General Formazan Derivatives

| Microbial Strain | Activity Observed | Reference |

| Staphylococcus aureus | Moderate to Good | semanticscholar.org |

| Escherichia coli | Moderate | semanticscholar.org |

| Candida albicans | Moderate to Good | semanticscholar.orgasianpubs.org |

| Cryptococcus neoformans | Good | asianpubs.org |

Anticancer Agents:

The redox properties of the tetrazolium-formazan system have also attracted interest in the context of cancer therapy. The ability of tetrazolium salts to be reduced in metabolically active cells is the basis of the MTT assay for cell viability. nih.gov This selective reduction in cancer cells, which often have higher metabolic rates, suggests that formazan derivatives could be designed to act as targeted cytotoxic agents. Structural modifications aimed at enhancing cellular uptake and promoting the generation of reactive oxygen species upon reduction are promising strategies for developing formazan-based anticancer drugs.

The general approach to synthesizing these therapeutic candidates involves the initial reduction of this compound to its formazan. Subsequent reactions, such as acylation, alkylation, or the introduction of new heterocyclic rings, can then be performed to create a library of novel compounds for biological screening. The exploration of these synthetic pathways and the systematic evaluation of the biological activities of the resulting derivatives are active areas of research in medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2,3-Diphenyl-5-ethyltetrazolium chloride, and what methodological considerations are critical for purity?

- Answer : Tetrazolium salts are typically synthesized via condensation reactions between substituted hydrazides and hydrazines. For this compound, key steps include the elimination of specific functional groups to form the tetrazole ring. Purification often involves recrystallization from ethanol or methanol to achieve >98% purity, as noted in technical specifications . Reaction conditions (e.g., temperature, solvent polarity) must be tightly controlled to avoid side products like unreacted hydrazides or incomplete ring closure .

Q. What physicochemical properties of this compound are critical for its use in biochemical assays?

- Answer : Key properties include:

Q. How is this compound applied in basic cell viability assays?

- Answer : The compound is reduced by mitochondrial dehydrogenases in viable cells to formazan derivatives, providing a colorimetric/spectrophotometric readout. Methodologically, researchers incubate cells with the compound (0.1–1 mg/mL) for 2–4 hours, followed by solubilization (e.g., DMSO) and absorbance measurement at 490–570 nm. Controls (e.g., untreated cells, blanks) are critical to normalize background signals .

Advanced Research Questions

Q. How can researchers optimize this compound-based assays for tissues with low metabolic activity (e.g., quiescent cells)?

- Answer : Low metabolic activity may reduce formazan yield. Optimization strategies include:

- Extending incubation times (up to 24 hours) to accumulate detectable signals.

- Combining with electron-coupling agents (e.g., phenazine methosulfate) to enhance reduction efficiency.

- Validating results with complementary assays (e.g., ATP quantification) to resolve discrepancies .

Q. What experimental factors contribute to contradictory data between tetrazolium assays and alternative viability markers (e.g., propidium iodide)?

- Answer : Discrepancies arise due to:

- Metabolic vs. membrane integrity : Tetrazolium salts measure metabolic activity, whereas propidium iodide detects membrane damage. Stressed cells may retain metabolic function despite membrane compromise.

- Interference : Compounds like ascorbic acid or thiols in culture media can non-enzymatically reduce tetrazolium salts, producing false positives. Pre-screening media components and using serum-free conditions during assays mitigates this .

Q. What advanced analytical techniques are recommended for characterizing this compound purity and degradation products?

- Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for purity assessment. For degradation analysis:

- Mass spectrometry (MS) : Identifies byproducts like hydrolyzed tetrazole rings or oxidized ethyl groups.

- Nuclear magnetic resonance (NMR) : Detects structural changes in aromatic or ethyl substituents.

Regular calibration against certified reference materials ensures accuracy .

Q. How does the substituent pattern (e.g., ethyl vs. methyl groups) in tetrazolium salts influence their redox behavior and assay specificity?

- Answer : Substituents alter redox potential and steric accessibility. For example:

- Ethyl groups : Increase hydrophobicity, enhancing membrane permeability but potentially slowing reduction kinetics.

- Phenyl groups : Stabilize the oxidized form via resonance, requiring stronger reductants (e.g., NADH/NADPH) for conversion.

Comparative studies with analogs (e.g., 2,3-Diphenyl-5-methyltetrazolium chloride) are advised to select optimal derivatives for specific cell types .

Key Methodological Takeaways

- Synthesis : Prioritize anhydrous conditions and inert atmospheres to prevent hydrolysis .

- Assay Design : Include kinetic studies to determine optimal incubation times and validate with orthogonal methods .

- Data Interpretation : Account for cell-type-specific metabolic rates and media composition to avoid artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.